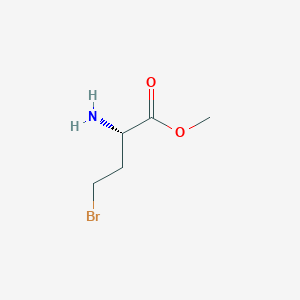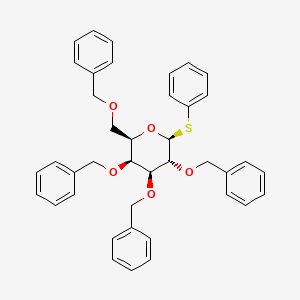
3-O-Acetyl-26-hydroxy Cholesterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
3-O-Acetyl-26-hydroxy Cholesterol is synthesized through a series of reactions starting from cholesterol. The synthesis involves hydroxylation, acetylation, and possibly other chemical transformations to introduce the acetyl and hydroxy groups at specific positions on the cholesterol backbone. The process highlights the enzymatic action involved in generating specific sterol intermediates. For instance, 26-hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in the metabolism to bile acids and regulation of cholesterol synthesis (Javitt, 1990).
Molecular Structure Analysis
The molecular structure of 3-O-Acetyl-26-hydroxy Cholesterol is characterized by the presence of an acetyl group at the 3rd carbon and a hydroxy group at the 26th carbon of the cholesterol skeleton. This modification influences the compound's orientation within biological membranes and its mechanism of transport and interaction with cellular components. Studies on the crystal structure of cholesterol derivatives provide insights into the molecular organization and potential interactions of 3-O-Acetyl-26-hydroxy Cholesterol within cell membranes (Shieh, Hoard, & Nordman, 1977).
Chemical Reactions and Properties
3-O-Acetyl-26-hydroxy Cholesterol participates in various chemical reactions, reflecting its role in biological processes. The compound's ability to undergo oxidation, reduction, and esterification reactions underscores its versatility and importance in cholesterol metabolism and bile acid synthesis. For example, 26-hydroxycholesterol can be oxidized to produce bile acids, demonstrating its pivotal role in cholesterol catabolism (Krisans et al., 1985).
Physical Properties Analysis
The physical properties of 3-O-Acetyl-26-hydroxy Cholesterol, such as solubility, melting point, and crystalline structure, are influenced by its molecular modifications. These properties are critical for understanding the compound's behavior in biological systems and its interaction with other molecules. The crystal structure analysis provides insights into the preferred conformation and intermolecular association, which are essential for its biological functions (Shieh, Hoard, & Nordman, 1977).
Chemical Properties Analysis
The chemical properties of 3-O-Acetyl-26-hydroxy Cholesterol, including its reactivity and interaction with other molecules, are crucial for its role in regulating lipid metabolism and cholesterol homeostasis. The compound's interactions with enzymes and its effects on sterol synthesis and LDL receptor activity are of particular interest. Its ability to inhibit cholesterol synthesis and modulate LDL receptor activity highlights its potential regulatory roles (Javitt, 1990).
科学的研究の応用
Neurodegenerative Disease Research
Research on 3-O-Acetyl-26-hydroxy Cholesterol has implications in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). A study found elevated levels of cholesterol in the cerebrospinal fluid (CSF) of ALS patients, with associated changes in cholesterol metabolites, including 3β,7α-dihydroxycholest-5-en-26-oic acid, a product of cholesterol metabolism (Abdel-Khalik et al., 2016).
Cholesterol Metabolism and Bile Acid Synthesis
3-O-Acetyl-26-hydroxy Cholesterol is involved in cholesterol metabolism and bile acid synthesis. It's synthesized by mitochondrial enzymes and transported to the liver for bile acid metabolism. Its role in inhibiting cholesterol synthesis and low-density lipoprotein (LDL) receptor activity has been studied, indicating its potential influence on lipid metabolism (Javitt, 1990).
Oxidation and Biological Activity
The oxidation processes of 3-O-Acetyl-26-hydroxy Cholesterol have been explored, revealing its quicker oxidation compared to other cholesterol derivatives. This has implications for understanding its metabolic pathways and potential biological activities (Dean & Whitehouse, 1966).
Toxicity Studies
Studies on the toxicity of cholesterol oxidation products, including 3-O-Acetyl-26-hydroxy Cholesterol, have highlighted its potential cytotoxic effects, particularly in relation to monocyte-macrophages. This research is crucial for understanding the role of these compounds in diseases like atherosclerosis (Clare et al., 1995).
Lipid Metabolism Regulation
Research on cholesterol 25-hydroxylase, which synthesizes potent oxysterols like 3-O-Acetyl-26-hydroxy Cholesterol, sheds light on its role in regulating lipid metabolism. These studies contribute to understanding how cholesterol and lipid metabolism are controlled at the cellular level (Lund et al., 1998).
Peroxisomal Metabolism
Research indicates that peroxisomes in rat liver can oxidize 3-O-Acetyl-26-hydroxy Cholesterol, suggesting a role in bile acid synthesis and cholesterol catabolism. This is important for understanding the cellular mechanisms involved in lipid metabolism (Krisans et al., 1985).
Ovarian Mitochondrial Metabolism
Studies on ovarian mitochondria have identified the 26-hydroxylation of cholesterol, leading to the formation of 3-O-Acetyl-26-hydroxy Cholesterol. This research has implications for understanding how cholesterol metabolism is regulated in ovarian cells and its effects on sterol synthesis and LDL receptor gene expression (Rennert et al., 1990).
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPBATUQHQGW-YFCBXXETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-26-hydroxy Cholesterol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)




![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
